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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of oligonucleotides, the building blocks of novel therapeutics and essential tools

in molecular biology, has been significantly streamlined by the advent of universal linkers.

Among these, UnyLinker® 12 has emerged as a robust and versatile molecule for the efficient

and scalable solid-phase synthesis of a wide array of oligonucleotide chemistries. This guide

provides a comprehensive technical overview of UnyLinker® 12, including its core mechanism,

detailed experimental protocols, and performance data, tailored for professionals in research

and drug development.

Introduction to UnyLinker® 12
UnyLinker® 12 is a novel universal linker molecule designed to be attached to a solid support,

such as controlled pore glass (CPG) or polystyrene (PS), for the automated synthesis of any

desired oligonucleotide sequence.[1] Its key innovation lies in a conformationally rigid and

chemically stable bridged ring system. This structure carries a conventional 4,4'-dimethoxytrityl

(DMT) group for the initiation of the synthesis and a succinyl group for attachment to the solid

support, both locked in a syn orientation.[1][2] This specific stereochemistry is crucial for its

mechanism of action.

The primary advantage of a universal linker like UnyLinker® 12 is the elimination of the need

for four different nucleoside-derivatized solid supports for standard DNA synthesis, which

simplifies the supply chain and reduces the potential for human error in loading synthesis

columns.[3][4] This is particularly beneficial in high-throughput synthesis environments.
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Mechanism of Action
The efficacy of UnyLinker® 12 is rooted in its unique cleavage mechanism. The geometry of

the vicinal syn diol, protected during synthesis, allows for a fast and clean cleavage of the

synthesized oligonucleotide from the solid support under standard aqueous ammonia

deprotection conditions.[1][2]

Upon treatment with aqueous ammonia, the protecting groups on the nucleobases and the

phosphate backbone are removed. The succinyl ester bond connecting the UnyLinker® to the

solid support is also cleaved. The key step involves the intramolecular attack of the newly

deprotected vicinal hydroxyl group on the phosphate linkage of the first nucleotide. This results

in the formation of a cyclic phosphate byproduct from the linker and the release of the desired

oligonucleotide with a free 3'-hydroxyl group.[1] This efficient intramolecular reaction ensures a

high yield of the target oligonucleotide with minimal side products.

Performance Data
UnyLinker® 12 has demonstrated exceptional performance across a range of synthesis scales

and with various oligonucleotide chemistries. The following tables summarize key performance

data.

Table 1: Loading of UnyLinker® 12 on Various Solid
Supports

Solid Support Material Supplier Loading Capacity (μmol/g)

Controlled Pore Glass (CPG) Various 45 - 100

Polystyrene (PS200) Amersham 120 - 160

NittoPhase® HL Kinovate 250 - 400

OligoPrep™ Amersham 120 - 150

Data compiled from various sources, including Ravikumar et al., 2008.

Table 2: Synthesis of Various Oligonucleotide
Chemistries using UnyLinker® 12
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Oligonucleotide
Chemistry

Sequence Length Synthesis Scale
Purity (Full-Length
Product)

2'-Deoxy (DNA) 20-mer 1 µmol >95%

2'-O-Methyl (2'-OMe) 20-mer 1 µmol >95%

2'-O-Methoxyethyl (2'-

MOE)
20-mer 0.2 µmol >90%

Locked Nucleic Acid

(LNA)
16-mer 1 µmol >90%

2'-α-Fluoro Nucleic

Acid (FANA)
15-mer 1 µmol >95%

5'-Phosphate

Monoester
20-mer 1 µmol >95%

5'-Biotin Conjugate 20-mer 1 µmol >95%

Phosphorothioate

(PS) Backbone
20-mer up to 700 mmol High Purity

This table represents a summary of syntheses demonstrated to be compatible with UnyLinker®

12 technology.[1][2]

Table 3: Large-Scale Synthesis of a Phosphorothioate
Oligonucleotide

Parameter Value

Oligonucleotide 20-mer Phosphorothioate

Synthesis Scale 700 mmol

Solid Support Polystyrene (PS200) with UnyLinker®

Synthesizer GE-Amersham OligoProcess

Isolated Yield > 2 kg

Purity High
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This demonstrates the scalability of the UnyLinker® 12 technology for the manufacturing of

therapeutic oligonucleotides.[3]

Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving

UnyLinker® 12.

Loading of UnyLinker® 12 onto Amino-Functionalized
Solid Support (CPG or Polystyrene)

Activation of UnyLinker® 12:

Dissolve UnyLinker® 12 succinate in a minimal amount of anhydrous dichloromethane.

Add 1.5 equivalents of N,N'-diisopropylcarbodiimide (DIC) and 1.5 equivalents of N-

hydroxysuccinimide (NHS).

Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.

Coupling to Solid Support:

Wash the amino-functionalized solid support with anhydrous dichloromethane.

Add the activated UnyLinker® 12 solution to the solid support.

Add 2 equivalents of diisopropylethylamine (DIPEA) to the slurry.

Agitate the mixture at room temperature for 12-16 hours.

Capping and Washing:

Filter the support and wash thoroughly with dichloromethane, methanol, and then

dichloromethane again.

Cap any unreacted amino groups on the support using a standard capping solution (e.g.,

acetic anhydride/lutidine/THF).
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Wash the support extensively with dichloromethane and dry under high vacuum.

Determination of Loading:

Treat a known weight of the dried support with a solution of 3% trichloroacetic acid (TCA)

in dichloromethane to cleave the DMT group.

Measure the absorbance of the resulting orange-colored DMT cation solution at 498 nm.

Calculate the loading using the Beer-Lambert law (Extinction coefficient of DMT cation at

498 nm is 71,700 M⁻¹cm⁻¹).

Automated Solid-Phase Oligonucleotide Synthesis
Cycle
The following is a typical synthesis cycle on an automated DNA/RNA synthesizer using

UnyLinker®-functionalized solid support. The times and volumes may need to be optimized

based on the synthesizer and scale.
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Step Reagent/Solvent Typical Time Purpose

1. Deblocking

(Detritylation)

3% Trichloroacetic

Acid (TCA) in

Dichloromethane

(DCM)

60-90 sec

Removal of the 5'-

DMT protecting group

to expose the 5'-

hydroxyl for the next

coupling reaction.

2. Washing Acetonitrile 45 sec

Removal of the

deblocking solution

and residual DMT

cation.

3. Coupling

(Activation)

Phosphoramidite +

Activator (e.g., 0.25 M

DCI in Acetonitrile)

90-120 sec

Coupling of the next

phosphoramidite

monomer to the

growing

oligonucleotide chain.

4. Washing Acetonitrile 45 sec

Removal of excess

phosphoramidite and

activator.

5. Capping

Capping A (Acetic

Anhydride/Lutidine/TH

F) + Capping B (N-

Methylimidazole/THF)

30 sec

Acetylation of any

unreacted 5'-hydroxyl

groups to prevent the

formation of n-1

shortmer sequences.

6. Washing Acetonitrile 45 sec
Removal of capping

reagents.

7. Oxidation
0.02 M Iodine in

THF/Pyridine/Water
30 sec

Oxidation of the

phosphite triester

linkage to a more

stable phosphate

triester.

8. Washing Acetonitrile 60 sec
Removal of oxidation

reagents.
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This cycle is repeated for each subsequent nucleotide addition.

Cleavage from Support and Deprotection of the
Oligonucleotide

Transfer and Initial Wash:

Transfer the solid support with the synthesized oligonucleotide to a sealed reaction vessel.

Wash the support with acetonitrile to remove any residual synthesis reagents.

Cleavage and Deprotection:

Add concentrated aqueous ammonium hydroxide (28-30%) to the solid support.

Seal the vessel tightly and heat at 55 °C for 8-12 hours. This step simultaneously cleaves

the oligonucleotide from the UnyLinker® support and removes the protecting groups from

the nucleobases and phosphate backbone.

For oligonucleotides containing LNA monomers, cleavage and deprotection can be

achieved in as little as 30 minutes to 4 hours at room temperature with concentrated

ammonium hydroxide.

Work-up:

Allow the vessel to cool to room temperature.

Carefully open the vessel and filter the solution to separate the solid support.

Wash the support with a small amount of water to ensure complete recovery of the

oligonucleotide.

Combine the filtrate and washings.

Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

The resulting crude oligonucleotide can be further purified by HPLC or other

chromatographic methods.
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Visualizations
UnyLinker® 12 Cleavage Mechanism

Solid Support Bound Aqueous Ammonia (NH4OH)

Products

Oligonucleotide-P(O)-O-CH2-Linker-Support Cleavage & Deprotection

Oligonucleotide-OH (3' end)

Cyclic Phosphate Byproduct

Click to download full resolution via product page

Caption: Cleavage of the oligonucleotide from the UnyLinker® support.

Automated Oligonucleotide Synthesis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15595951?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: UnyLinker® Support
(DMT-on)

1. Deblocking (Detritylation)
Remove 5'-DMT

Wash
(Acetonitrile)

2. Coupling
Add Phosphoramidite & Activator

Wash
(Acetonitrile)

3. Capping
Block Unreacted 5'-OH

Wash
(Acetonitrile)

4. Oxidation
Stabilize Phosphate Linkage

Wash
(Acetonitrile)

Repeat for next nucleotide

 Next Cycle

End: Full-Length Oligonucleotide
(Support-Bound)

 Final Cycle

Click to download full resolution via product page

Caption: The phosphoramidite-based oligonucleotide synthesis cycle.
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Conclusion
UnyLinker® 12 represents a significant advancement in the field of solid-phase oligonucleotide

synthesis. Its universal nature simplifies workflows and enhances efficiency, while its unique

chemical design ensures the production of high-purity oligonucleotides. The versatility of

UnyLinker® 12 across various chemistries and its proven scalability make it an invaluable tool

for both academic research and the industrial manufacturing of oligonucleotide-based

therapeutics. This guide provides the foundational knowledge and practical protocols to

successfully implement UnyLinker® 12 in your research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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